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The landscape of cancer immunotherapy is continuously evolving, with next-generation
checkpoint inhibitors aiming to enhance the efficacy of established first-generation agents.
Ociperlimab, an investigational monoclonal antibody targeting the T-cell immunoreceptor with
Ig and ITIM domains (TIGIT), represents one such effort. This guide provides an objective
comparison of the performance of Ociperlimab, primarily in combination with PD-1 inhibitors,
against first-generation immunotherapies like PD-1/PD-L1 inhibitors, supported by available
clinical trial data and detailed experimental methodologies.

Mechanism of Action: A Dual Approach to
Reinvigorating Anti-Tumor Immunity

First-generation immunotherapies, such as pembrolizumab (Keytruda®) and nivolumab
(Opdivo®), function by blocking the interaction between the programmed cell death protein 1
(PD-1) on T-cells and its ligand (PD-L1) on tumor cells. This blockade releases the "brakes" on
the immune system, allowing T-cells to recognize and attack cancer cells.

Ociperlimab introduces a second layer of immune checkpoint inhibition by targeting TIGIT.[1]
TIGIT is another inhibitory receptor expressed on T-cells and Natural Killer (NK) cells. By
binding to its ligands on tumor cells, TIGIT suppresses the activity of these immune cells.
Ociperlimab, by blocking the TIGIT pathway, is designed to further enhance the anti-tumor
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immune response, potentially leading to synergistic effects when combined with PD-1
inhibitors.[2][3]

Performance and Efficacy: A Look at the Clinical
Data

Direct head-to-head trials of Ociperlimab monotherapy against first-generation
immunotherapies are limited. The primary clinical development strategy for Ociperlimab has
been in combination with the anti-PD-1 antibody tislelizumab. Therefore, this comparison
focuses on the performance of the Ociperlimab-tislelizumab combination versus PD-1 inhibitor
monotherapy, which is the standard of care in many settings.

It is crucial to note that the Phase 3 AdvanTIG-302 trial, which was designed to compare
ociperlimab plus tislelizumab against pembrolizumab in first-line non-small cell lung cancer
(NSCLC), was discontinued due to futility as it was unlikely to meet its primary endpoint of
overall survival.[4][5] This outcome underscores the challenges in developing novel
immunotherapy combinations.

The following tables summarize key efficacy and safety data from clinical trials involving the
Ociperlimab-tislelizumab combination and first-generation immunotherapies in relevant patient
populations.

Table 1: Efficacy of Ociperlimab in Combination with Tislelizumab
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Source: OncLive, 2022[6]; PubMed, 2025[7]

Table 2: Efficacy of First-Generation Immunotherapy (Pembrolizumab) in a Comparable

Indication
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Source: Journal of Clinical Oncology, 2022[8]

Table 3: Safety Profile of Ociperlimab in Combination with Tislelizumab (AdvanTIG-105)

Adverse Event (AE) Category Percentage of Patients
Any Treatment-Emergent AE (TEAE) 95.0%
Grade =3 TEAEs 27.5%
Any Treatment-Related AE (TRAE) 77.5%
Grade 23 TRAEs 10.0%
Serious TEAEs 25.0%
Serious TRAEs 10.0%

Source: OncLive, 2022[6]

Table 4: Safety Profile of Pembrolizumab Monotherapy (Representative Data)
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Adverse Event (AE) Category Percentage of Patients
Immune-Mediated Pneumonitis 3.4% (Grade 3-4: 1.3%)
Immune-Mediated Colitis 1.7% (Grade 3-4: 0.7%)
Immune-Mediated Hepatitis 0.7% (Grade 3-4: 0.5%)

Immune-Mediated Endocrinopathies

(Hypophysitis, Thyroid disorders, Type 1 Varies by condition
Diabetes)

Immune-Mediated Nephritis 0.3% (Grade 3-4: 0.1%)
Severe Skin Reactions 1.5% (Grade 3-4: 0.2%)

Source: KEYTRUDA® (pembrolizumab) Prescribing Information[9]

Experimental Protocols

AdvanTIG-105: A Phase 1 Dose-Escalation and
Expansion Study

» Objective: To assess the safety, tolerability, and preliminary anti-tumor activity of ociperlimab

in combination with tislelizumab in patients with advanced solid tumors.[10][11][12]

o Methodology: The study consisted of a dose-escalation phase to determine the
recommended Phase 2 dose (RP2D), followed by a dose-expansion phase in specific tumor
types.[11][12] Patients received ociperlimab intravenously at escalating doses in combination
with a fixed dose of tislelizumab (200 mg) every three weeks.[10][11]

o Key Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints
included Overall Response Rate (ORR), Duration of Response (DoR), and Disease Control
Rate (DCR).[10]

KEYNOTE-042: A Phase 3 Study of Pembrolizumab in
NSCLC
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o Objective: To evaluate the efficacy and safety of pembrolizumab monotherapy compared
with platinum-based chemotherapy as first-line treatment for patients with locally advanced
or metastatic non-small cell lung cancer (NSCLC) with a PD-L1 tumor proportion score (TPS)
of 1% or more.

o Methodology: This was a randomized, open-label, phase 3 trial. Patients were randomized to
receive either pembrolizumab (200 mg every 3 weeks for up to 35 cycles) or the
investigator's choice of platinum-based chemotherapy for 4 to 6 cycles.

» Key Endpoints: The primary endpoint was overall survival (OS) in patients with a PD-L1 TPS
of 50% or more, 20% or more, and 1% or more. Secondary endpoints included progression-
free survival (PFS) and objective response rate (ORR).[8]
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Signaling Pathways of Ociperlimab and First-Generation Immunotherapies
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Caption: Signaling pathways of Ociperlimab and first-generation immunotherapies.

Experimental Workflow for a Combination
Immunotherapy Trial
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Conceptual Workflow of a Combination Immunotherapy Clinical Trial
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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